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molecular formula C22H36O3 B8566190 Ethyl 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate CAS No. 69080-71-3

Ethyl 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate

Cat. No. B8566190
M. Wt: 348.5 g/mol
InChI Key: JKRQFHMFCWYGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442114

Procedure details

The above ethyl 2-(2,4-di-t-amylphenoxy)butyrate (317.9 g) and 27% aqueous sodium hydroxide (401.4 g) were placed in a 3-liter flask. The mixture was kept at 98° C. for 6 hours, and the hydrolysis reaction was completed. After completion of the reaction, the mixture was adjusted to pH 2 or lower by the addition of 40% aqueous sulfuric acid (349.9 g) and water (250 g), and toluene (317.9 g) was added thereto, followed by extraction. The water layer was separated with a separatory funnel, and the toluene layer was washed with water (317.9 g). Then, the toluene layer was concentrated by distillation under ordinary pressure for the removal of toluene, which afforded a concentrated solution (357.6 g) of the carboxylic acid compound in toluene. The analysis revealed that the concentrated solution contained the desired carboxylic acid compound in a yield of 99% on the basis of the raw material ester compound.
Quantity
317.9 g
Type
reactant
Reaction Step One
Quantity
401.4 g
Type
reactant
Reaction Step One
Quantity
349.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
317.9 g
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:20]=[C:19]([C:21]([CH2:24][CH3:25])([CH3:23])[CH3:22])[CH:18]=[CH:17][C:7]=1[O:8][CH:9]([CH2:15][CH3:16])[C:10]([O:12]CC)=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[Na+].S(=O)(=O)(O)O.O>C1(C)C=CC=CC=1>[C:1]([C:6]1[CH:20]=[C:19]([C:21]([CH2:24][CH3:25])([CH3:22])[CH3:23])[CH:18]=[CH:17][C:7]=1[O:8][CH:9]([CH2:15][CH3:16])[C:10]([OH:12])=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
317.9 g
Type
reactant
Smiles
C(C)(C)(CC)C1=C(OC(C(=O)OCC)CC)C=CC(=C1)C(C)(C)CC
Name
Quantity
401.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
349.9 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 g
Type
reactant
Smiles
O
Name
Quantity
317.9 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrolysis reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
CUSTOM
Type
CUSTOM
Details
The water layer was separated with a separatory funnel
WASH
Type
WASH
Details
the toluene layer was washed with water (317.9 g)
CONCENTRATION
Type
CONCENTRATION
Details
Then, the toluene layer was concentrated by distillation under ordinary pressure for the removal of toluene, which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(CC)C1=C(OC(C(=O)O)CC)C=CC(=C1)C(C)(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 357.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 122.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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